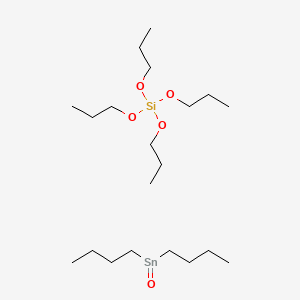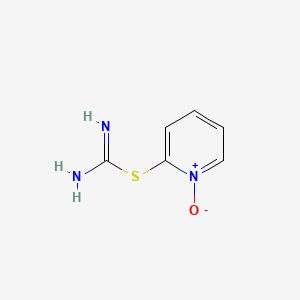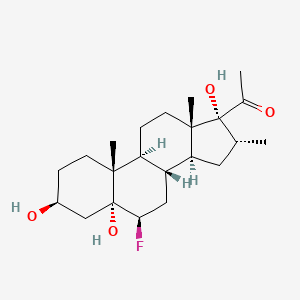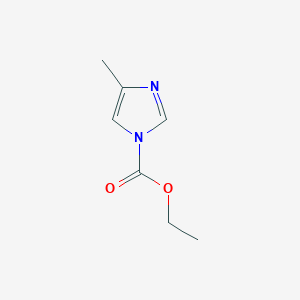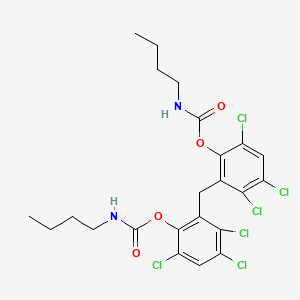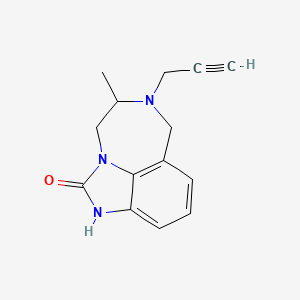![molecular formula C21H17NO B12804822 1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol CAS No. 28306-30-1](/img/structure/B12804822.png)
1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 402116 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of cellular processes and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 402116 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. The synthetic route often starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize the synthesis process.
Industrial Production Methods
In an industrial setting, the production of NSC 402116 is scaled up to meet the demand for research and commercial applications. The industrial production methods involve the use of large-scale reactors, automated systems for monitoring and controlling reaction parameters, and advanced purification techniques to ensure the consistency and quality of the compound. The process is designed to be efficient and cost-effective while adhering to safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 402116 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this type of reaction, one functional group in the compound is replaced by another, often through the use of specific reagents and catalysts.
Common Reagents and Conditions
The chemical reactions involving NSC 402116 typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are often carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used. These reactions may require the presence of a catalyst and are often conducted under inert atmospheres.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions. The conditions vary depending on the specific reaction but often involve the use of solvents and controlled temperatures.
Major Products Formed
The major products formed from the reactions of NSC 402116 depend on the type of reaction and the reagents used. For example:
Oxidation: The products may include various oxides or oxygenated derivatives of NSC 402116.
Reduction: The products are typically reduced forms of the compound, with fewer oxygen atoms or more hydrogen atoms.
Substitution: The products are new compounds with different functional groups replacing the original ones in NSC 402116.
Wissenschaftliche Forschungsanwendungen
NSC 402116 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds, as well as in studies of reaction mechanisms and kinetics.
Biology: NSC 402116 is employed in cellular and molecular biology research to investigate cellular processes, signal transduction pathways, and protein interactions.
Medicine: The compound is studied for its potential therapeutic effects, including its role in drug development and its interactions with biological targets.
Industry: NSC 402116 is used in various industrial applications, such as the production of specialty chemicals, materials science, and environmental monitoring.
Wirkmechanismus
The mechanism of action of NSC 402116 involves its interaction with specific molecular targets and pathways within cells. The compound may bind to proteins, enzymes, or receptors, altering their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which NSC 402116 is used.
Vergleich Mit ähnlichen Verbindungen
NSC 402116 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its role in cancer research, this compound shares some structural similarities with NSC 402116 but differs in its specific biological activities and applications.
NSC 181339: Another compound used in drug development, NSC 181339 has distinct chemical properties and mechanisms of action compared to NSC 402116.
NSC 125973: This compound is used in various research applications and has unique properties that set it apart from NSC 402116.
The uniqueness of NSC 402116 lies in its specific chemical structure, reactivity, and the range of applications it supports in scientific research and industry.
Eigenschaften
CAS-Nummer |
28306-30-1 |
|---|---|
Molekularformel |
C21H17NO |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-[(2-aminonaphthalen-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H17NO/c22-20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)23/h1-12,23H,13,22H2 |
InChI-Schlüssel |
HAHOKIIGYGOGOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


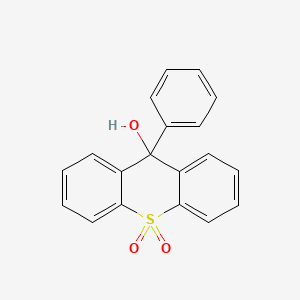



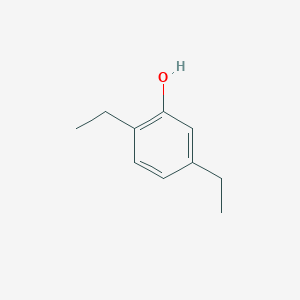

![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
